molecular formula C9H10BrFO B8649346 1-(2-Bromoethoxymethyl)-4-fluorobenzene

1-(2-Bromoethoxymethyl)-4-fluorobenzene

Cat. No.: B8649346
M. Wt: 233.08 g/mol
InChI Key: DWAFYFOWJVITKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromoethoxymethyl)-4-fluorobenzene (synonyms: 1-(2-BROMOETHYL)-4-FLUOROBENZENE, α-methyl-4-fluorobenzyl bromide) is a halogenated aromatic compound with the molecular formula C₈H₈BrFO. It features a fluorobenzene core substituted with a bromoethoxy methyl group, making it a versatile intermediate in organic synthesis. This compound is primarily utilized in medicinal chemistry for alkylation reactions and as a precursor to bioactive molecules, such as γ-secretase modulators .

Properties

Molecular Formula

C9H10BrFO

Molecular Weight

233.08 g/mol

IUPAC Name

1-(2-bromoethoxymethyl)-4-fluorobenzene

InChI

InChI=1S/C9H10BrFO/c10-5-6-12-7-8-1-3-9(11)4-2-8/h1-4H,5-7H2

InChI Key

DWAFYFOWJVITKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COCCBr)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoethoxymethyl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzyl alcohol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethoxymethyl)-4-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromoethoxy group to an ethoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products

    Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include ethoxy-substituted benzene derivatives.

Scientific Research Applications

1-(2-Bromoethoxymethyl)-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein labeling.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxymethyl)-4-fluorobenzene involves its interaction with specific molecular targets. The bromoethoxy group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The fluorine atom can influence the compound’s reactivity and stability by affecting the electron density on the benzene ring.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Substituent Molecular Formula Key Applications Synthesis Yield Key Reference
1-(2-Bromoethoxymethyl)-4-fluorobenzene Br-OCH₂-C₆H₄-F C₈H₈BrFO Alkylation agent, drug intermediates 59%
1-(Azidomethyl)-4-fluorobenzene N₃-CH₂-C₆H₄-F C₇H₆FN₃ Click chemistry, corrosion inhibitors Quantitative
1-(1,2-Dibromoethyl)-4-fluorobenzene Br₂-CH₂-C₆H₄-F C₈H₇Br₂F Biochemical reagents Not reported
4-Bromo-2-ethoxy-1-fluorobenzene Br-C₆H₃(OEt)-F C₈H₈BrFO Polar solvent applications Not reported

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